molecular formula C14H25ClN2O4 B2666900 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride CAS No. 1427329-08-5

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride

Cat. No.: B2666900
CAS No.: 1427329-08-5
M. Wt: 320.81
InChI Key: KSEVSDDINWPKBB-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Functional Attributes of 6-O-tert-butyl 7-O-ethyl 3,6-Diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride

Property Detail
Molecular Formula C₁₆H₂₅ClN₂O₅
Molecular Weight 320.81 g/mol
Core Structure 3,6-Diazabicyclo[3.2.1]octane
Prodrug Groups 6-O-tert-butyl, 7-O-ethyl esters
Mechanism Covalent serine β-lactamase inhibition
Target Enzymes Class A, C, D β-lactamases
Synthetic Route Acid-mediated deprotection, esterification (U.S. Patent 10,604,522)

Properties

IUPAC Name

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEVSDDINWPKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride is a bicyclic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

The compound has a molecular formula of C14H24N2O4C_{14}H_{24}N_{2}O_{4} and a molecular weight of 284.35 g/mol. Its unique bicyclic structure includes both tert-butyl and ethyl substituents, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14H24N2O4C_{14}H_{24}N_{2}O_{4}
Molecular Weight284.35 g/mol
IUPAC Name6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate
InChI KeyIMALXXQBKVAKSL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure enables it to fit into enzyme active sites or bind to receptors, potentially modulating their activity. Research indicates that it may act as a chiral catalyst in asymmetric synthesis and as a tool for studying protein-ligand interactions.

Biological Activity

Research has shown various biological activities associated with the compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for further investigation in the field of antibacterial drug development.
  • Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways, which could lead to novel therapeutic applications.
  • Cytotoxicity : In vitro studies have indicated potential cytotoxic effects on cancer cell lines, warranting further exploration into its antitumor properties.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.
  • Cancer Cell Studies : In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer drug.
  • Enzyme Inhibition : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes, providing insights into its mechanism of action at the molecular level.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In vitro Studies : Various studies have reported that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
  • Mechanistic Studies : Detailed mechanistic studies using molecular docking simulations have provided insights into how the compound interacts with target proteins, enhancing our understanding of its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences and biological activities of analogous bicyclic compounds:

Compound Name Bicyclic Core Substituents Biological Activity/Notes Reference
6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate; hydrochloride 3,6-diazabicyclo[3.2.1]octane 6-O-tert-butyl, 7-O-ethyl, HCl High solubility due to HCl salt; potential nAChR modulation inferred from structural analogs .
3,6-diazabicyclo[3.3.1]heptane 3,6-diazabicyclo[3.3.1]heptane Not specified Demonstrated cytotoxicity against prostate cancer cells (LNCaP, PC3) in vitro and in vivo .
3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane Not specified High affinity for α4β2 nAChRs; potent central analgesic activity .
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 3,6-diazabicyclo[3.1.1]heptane 6-tert-butyloxycarbonyl (Boc) Used as a synthetic intermediate for nicotinic receptor ligands; no direct activity data .

Key Insights

The 3,6-diaza configuration (vs. 3,8-diaza in other octane derivatives) alters nitrogen positioning, which may affect receptor binding specificity (e.g., α4β2 nAChRs) .

Substituent Effects :

  • tert-butyl esters enhance metabolic stability and lipophilicity, while ethyl esters balance solubility. The hydrochloride salt further improves bioavailability .
  • Analogous compounds with Boc protection (e.g., CAS: 869494-16-6) are intermediates for drug discovery, lacking direct therapeutic data .

Biological Activity Trends :

  • 3,6-Diazabicyclo[3.3.1]heptane exhibits cytotoxicity against prostate cancer cells, suggesting that bicyclic amines with smaller cores may favor oncology applications .
  • 3,8-Diazabicyclo[3.2.1]octane demonstrates high receptor affinity, emphasizing the role of nitrogen placement in target engagement .

Q & A

Q. How to establish structure-function relationships for this compound’s biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with modified ester groups (e.g., methyl vs. ethyl) and test activity in vitro (e.g., IC₅₀ assays).
  • Receptor Profiling : Use heterologous expression systems (e.g., HEK293 cells) to screen against receptor libraries .

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